(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O2S3 and its molecular weight is 478.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Procedures and Biological Interest
Benzothiazoles and their derivatives, similar to the compound of interest, are crucial in medicinal chemistry due to their diverse biological activities. These compounds, including 2-guanidinobenzazoles, have been explored for their therapeutic potentials, highlighting synthetic approaches to these heterocycles with various modifications and functionalizations. These synthetic methodologies aim to develop new pharmacophores for potential therapeutic applications, emphasizing the importance of benzothiazole derivatives in drug discovery and development. The comprehensive review by Rosales-Hernández et al. (2022) provides insights into the chemical aspects and pharmacological activities of these compounds, including cytotoxicity, inhibition of cell proliferation through angiogenesis, and apoptosis, demonstrating the scientific research applications of benzothiazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole derivatives, including the compound of interest, are noted for their broad spectrum of pharmacological activities. These activities are attributed to the unique structure of benzothiazole, making it a significant scaffold in medicinal chemistry. The structural activity relationship of benzothiazole derivatives has been extensively reviewed, highlighting their antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. This review by Bhat and Belagali (2020) emphasizes the potential of benzothiazole and its derivatives in developing new therapeutic agents with enhanced activities and minimal toxic effects, underscoring the relevance of these compounds in scientific research and pharmaceutical applications (Bhat & Belagali, 2020).
Properties
IUPAC Name |
2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S3/c1-2-12-27-18-10-6-7-11-19(18)32-23(27)26-21(29)15-30-14-20(28)25-22-24-17(13-31-22)16-8-4-3-5-9-16/h1,3-11,13H,12,14-15H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEKQQCZENRJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.